4-Ethyl-2,5,6-trimethylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-2,5,6-trimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-5-9-6(2)7(3)10-8(4)11-9/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGKPQOGORUBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC(=C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Analytical Detection Methodologies
Analytical Chemistry of 4-Ethyl-2,5,6-trimethylpyrimidine in Complex Matrices
The detection and quantification of specific volatile compounds like this compound within a complex sample, such as food or a biological specimen, present a significant analytical challenge. The successful analysis hinges on meticulous sample preparation to isolate the target analyte from interfering matrix components, followed by high-resolution separation and sensitive detection.
The initial and most critical step in the analysis of volatile compounds from intricate samples is the extraction process. The chosen method must be efficient in isolating the analyte of interest while minimizing the co-extraction of non-volatile matrix components that could interfere with subsequent analysis.
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for the extraction of volatile and semi-volatile organic compounds. nih.govtaylorfrancis.com The method involves the exposure of a fused silica (B1680970) fiber coated with a stationary phase to the sample's headspace or directly to the liquid sample. The volatile analytes partition from the sample matrix onto the fiber coating. After an equilibration period, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis.
For the analysis of aromatic and heterocyclic compounds like this compound from food matrices such as cooked meat or roasted coffee, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the preferred choice due to its broad applicability for a wide range of volatile compounds. digicomst.ie The optimization of extraction parameters, including temperature, time, and sample volume, is crucial for achieving high sensitivity and reproducibility. For instance, in the analysis of volatile compounds in cooked beef, SPME has been successfully employed to extract a wide array of flavor-active compounds, including various pyrazines, which are structurally related to pyrimidines. digicomst.ieresearchgate.net
Headspace analysis is a technique specifically designed for the analysis of volatile compounds in solid or liquid samples. In static headspace analysis, the sample is placed in a sealed vial and heated to a specific temperature to allow the volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into a gas chromatograph.
This technique is particularly well-suited for the analysis of aroma compounds in beverages like beer, where it has been used to characterize the volatile profiles responsible for different beer styles. nih.govmdpi.comshimadzu-webapp.eu For a compound like this compound, headspace analysis would offer a straightforward method for its detection in liquid samples, minimizing sample handling and potential contamination. Dynamic headspace analysis, also known as purge-and-trap, offers enhanced sensitivity by passing an inert gas through the sample to purge the volatile compounds, which are then collected on an adsorbent trap before being thermally desorbed into the GC system.
Solvent extraction remains a fundamental and widely used technique for the isolation of organic compounds from various matrices. For biological samples, solvents like methanol (B129727) are often employed to extract a broad range of compounds. However, the choice of solvent is critical and must be tailored to the polarity of the target analyte. For a moderately polar compound like this compound, a mixture of solvents with varying polarities might be necessary to achieve efficient extraction.
It is important to note that solvent extraction can sometimes lead to the co-extraction of interfering substances, and subsequent clean-up steps may be required. Furthermore, the use of solvents raises concerns about potential environmental impact and the introduction of impurities.
Following extraction, the complex mixture of volatile compounds is typically separated using chromatographic techniques to resolve individual components before their detection.
Gas Chromatography (GC) is the premier analytical technique for the separation of volatile and semi-volatile compounds. nih.govmdpi.com In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.
For the analysis of this compound, a capillary GC column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5 or equivalent), would likely provide good resolution from other volatile components in a complex mixture. The use of a temperature-programmed oven allows for the efficient elution of compounds with a wide range of boiling points.
Interactive Data Table: Analytical Techniques for Volatile Compound Analysis
| Analytical Technique | Principle | Application for this compound | Key Considerations |
| Solid-Phase Microextraction (SPME) | Partitioning of analytes between sample matrix and a coated fiber. | Extraction from food headspace (e.g., roasted coffee, cooked meat). nih.govdigicomst.ie | Fiber selection, extraction time, and temperature are critical parameters. |
| Headspace Analysis | Partitioning of volatile compounds into the gas phase above a sample. | Analysis in liquid samples like beer or other beverages. nih.govshimadzu-webapp.eu | Sample matrix can affect partitioning; requires careful calibration. |
| Solvent Extraction | Dissolving analytes in a suitable solvent. | Extraction from biological tissues or other solid samples. | Solvent choice is crucial; may require a subsequent clean-up step. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a mobile and stationary phase. | High-resolution separation from other volatile components in a complex mixture. nih.govmdpi.com | Column selection and temperature programming are key for optimal separation. |
Mass Spectrometric Identification and Quantification
Mass spectrometry stands as a pivotal technique for the identification and quantification of this compound in complex samples. Its high sensitivity and specificity allow for the reliable detection of this compound even at trace levels.
Electron Ionization (EI) mass spectrometry is a widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and a series of characteristic fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint, enabling structural elucidation.
While a specific, publicly available mass spectrum for this compound is not readily found in common databases, its fragmentation pattern can be predicted based on the established principles of mass spectrometry for alkyl-substituted pyrimidines. The molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (150.22 g/mol ).
Key fragmentation pathways for alkyl-substituted pyrimidines typically involve:
Benzylic cleavage: The most favorable fragmentation is the cleavage of the bond beta to the pyrimidine (B1678525) ring, leading to the loss of a methyl radical (•CH₃) from the ethyl group. This would result in a stable, resonance-stabilized cation at m/z 135. This is often the base peak in the spectrum of ethyl-substituted aromatic compounds.
Loss of an ethylene (B1197577) molecule: A McLafferty-type rearrangement can lead to the loss of a neutral ethylene molecule (C₂H₄) from the ethyl group, resulting in a fragment ion at m/z 122.
Ring fragmentation: The pyrimidine ring itself can undergo cleavage, leading to the formation of smaller, characteristic fragments. This can involve the loss of hydrogen cyanide (HCN) or other small neutral molecules.
Table 1: Predicted Major Fragment Ions of this compound in EI-MS
| Predicted m/z | Proposed Fragment Structure/Loss | Notes |
| 150 | [M]⁺˙ (Molecular Ion) | Represents the intact ionized molecule. |
| 135 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group via benzylic cleavage. Likely to be the base peak. |
| 122 | [M - C₂H₄]⁺ | Loss of an ethylene molecule via rearrangement. |
This table represents a predicted fragmentation pattern based on general principles of mass spectrometry and may not reflect experimentally observed data.
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally identifying this compound by providing a highly accurate mass measurement of the molecular ion. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the mass to several decimal places. This high precision allows for the calculation of the elemental composition of the ion.
For this compound (C₉H₁₄N₂), the theoretical exact mass can be calculated. This precise mass measurement helps to distinguish it from other compounds that may have the same nominal mass but different elemental formulas, thus significantly reducing ambiguity in identification. HRMS is particularly valuable when analyzing complex mixtures where isobaric interferences are common. The use of HRMS in conjunction with techniques like gas chromatography (GC) or liquid chromatography (LC) provides a powerful tool for the confident identification of this compound in various matrices. acs.org
For the reliable quantification of this compound in any given matrix, the analytical method must be thoroughly validated. Key validation parameters, as often stipulated by regulatory bodies like the ICH, include the limit of detection (LOD), limit of quantification (LOQ), precision, and recovery. nih.govfda.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov For the analysis of similar heterocyclic amines in food matrices using sensitive techniques like GC-MS or LC-MS/MS, LODs are often in the range of 0.009 to 2.35 ng/g, with LOQs ranging from 0.025 to 7.13 ng/g. nih.gov For pyrimidine derivatives, LOD and LOQ values can range from 1-500 nM and 0.5-250 nM, respectively, depending on the specific compound and matrix. nih.gov
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For analytical methods measuring trace compounds in complex matrices, intra-day precision is often expected to be below 15%, and inter-day precision below 20%. nih.gov
Recovery: Recovery is a measure of the accuracy of an analytical method and is determined by analyzing a sample spiked with a known amount of the analyte. The percentage of the spiked amount that is detected is the recovery. For many analytical methods in food and environmental analysis, recovery values in the range of 70-120% are considered acceptable. nih.gov
Table 2: Typical Method Validation Parameters for the Analysis of Pyrimidine Derivatives
| Parameter | Typical Range | Reference |
| Limit of Detection (LOD) | 0.009 - 2.35 ng/g | nih.gov |
| Limit of Quantification (LOQ) | 0.025 - 7.13 ng/g | nih.gov |
| Precision (RSD) | < 20% | nih.gov |
| Recovery | 70 - 120% | nih.gov |
These values are general guidelines and the actual parameters for a specific method for this compound would need to be determined experimentally.
Presence in Thermally Processed Biomass and Food Systems
The roasting of coffee beans is a complex thermal process that generates a myriad of volatile organic compounds responsible for the characteristic aroma and flavor of coffee. Among these are various nitrogen-containing heterocyclic compounds, including pyrazines, pyridines, and likely, pyrimidines such as this compound. These compounds are primarily formed through Maillard reactions between amino acids and reducing sugars, as well as the pyrolysis of other precursors present in green coffee beans. nih.govperfectdailygrind.com
The formation and concentration of these compounds are highly dependent on the roasting conditions, such as temperature and time. sandiego.edu Generally, the formation of many heterocyclic compounds increases with the intensity of the roast. sandiego.edu While specific studies detailing the dynamics of this compound during coffee roasting are scarce, the documented presence of numerous alkylated pyrazines and pyridines suggests that similar alkylated pyrimidines are also likely formed. nih.govresearchgate.net The degree of alkylation and the specific isomers formed are influenced by the types of sugars and amino acids present in the coffee beans and the specific roasting profile used.
Pyrolysis is a thermochemical process that converts biomass into bio-oil, bio-char, and syngas. When protein-rich biomass, such as microalgae, is used as a feedstock, the resulting bio-oil contains a significant proportion of nitrogen-containing compounds. nih.gov These nitrogenous compounds are derived from the thermal degradation of proteins and other nitrogen-containing components of the algae.
Comprehensive analytical studies of bio-oils from algal pyrolysis have identified a wide range of nitrogenous compounds, including amines, amides, nitriles, and various N-heterocycles such as pyridines, pyrazines, and pyrimidines. nih.govsci-hub.stresearchgate.net The use of advanced analytical techniques like comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) has enabled the detailed characterization of these complex mixtures. nih.govsci-hub.st Although the presence of this compound has not been explicitly reported in all studies, the identification of the general class of pyrimidines in these bio-oils makes its formation plausible. nih.govsci-hub.st The specific composition of the bio-oil, including the types and concentrations of pyrimidine derivatives, is influenced by the algal species and the pyrolysis conditions (e.g., temperature, heating rate).
Information Unavailabe for this compound in Specified Contexts
Following a comprehensive search of available scientific literature, no specific data or research findings were identified for the chemical compound This compound within the requested contexts of hydrolyzed protein products and the volatile profiles of microalgae.
Extensive searches were conducted to locate information regarding the detection of this compound in hydrolyzed protein products, including those derived from vegetable and soy sources. While the Maillard reaction in these products is known to generate a variety of flavor compounds, including various pyrazines, no literature was found that specifically identifies this compound as one of these products.
Similarly, investigations into the volatile organic compounds (VOCs) produced by microalgae strains such as Chlorella vulgaris and Scenedesmus obliquus did not yield any mention of this compound. The existing research on the volatile profiles of these microorganisms details a wide array of compounds, but this particular pyrimidine derivative is not among those reported.
Due to the absence of any available data for the sections and subsections outlined in the request—specifically concerning the detection of this compound in hydrolyzed protein products and its identification in diverse biological microorganisms—it is not possible to generate the requested article. The strict adherence to the provided outline cannot be fulfilled without foundational research on this specific compound in these areas.
Reactivity and Transformation Pathways of 4 Ethyl 2,5,6 Trimethylpyrimidine
Thermal and Pyrolytic Degradation Mechanisms
The thermal and pyrolytic behavior of 4-Ethyl-2,5,6-trimethylpyrimidine is crucial for its application in high-temperature environments, such as in the composition of bio-oils.
High-Temperature Behavior and Stability
The stability of the pyrimidine (B1678525) ring, an aromatic heterocycle, suggests that this compound likely possesses considerable thermal stability. The pyrimidine structure itself is more stable than its non-aromatic counterparts. However, the alkyl substituents (ethyl and methyl groups) are typically the first to undergo cleavage under pyrolytic conditions. The degradation would likely initiate with the homolytic cleavage of the C-C bonds of the alkyl groups, particularly the ethyl group, to form radical species. The subsequent reaction pathways would be complex, involving radical chain reactions, rearrangements, and fragmentation of the pyrimidine ring at very high temperatures.
In the context of thermal degradation experiments on related organic compounds, such as those seen in studies of poly(lactide-co-glycolide) melts, temperature and the presence of reactants like water significantly influence degradation rates. For instance, at elevated temperatures of 140°C, the presence of water can accelerate hydrolysis. nih.gov While not directly analogous, this highlights the general principle that reaction conditions are critical in determining the thermal stability of organic molecules.
Formation and Decomposition in Bio-oil Production
Nitrogen-containing compounds, including pyrimidines, are known components of bio-oil, which is produced from the fast pyrolysis of biomass. researchgate.net The formation of this compound during pyrolysis would likely involve reactions between ammonia (B1221849) (derived from proteins and amino acids in the biomass) and carbonyl compounds (from the decomposition of carbohydrates).
During the upgrading of bio-oil, which often involves high temperatures, this compound would be subject to decomposition. The stability of the pyrimidine ring means it is more resistant to degradation compared to other oxygenated and non-aromatic components of bio-oil. However, under severe conditions, the ring can break, leading to the formation of smaller nitrogen-containing fragments and hydrocarbons. The alkyl side chains would be susceptible to cracking, leading to the formation of smaller alkanes and alkenes.
Catalytic Transformations
Catalytic processes are essential for the upgrading of bio-oils and for various chemical syntheses. The behavior of this compound under such conditions is of significant interest.
Involvement in Catalytic Cracking Processes
Catalytic cracking is another key refining process used to break down large organic molecules into smaller, more valuable ones. When subjected to catalytic cracking conditions (high temperatures and a solid acid catalyst like zeolites), this compound would undergo a series of transformations. The alkyl side chains would be susceptible to cracking, leading to dealkylation and the formation of smaller olefins. The pyrimidine ring itself is more stable but can undergo isomerization or ring-opening reactions on strong acid catalysts. The use of solid acid catalysts is prevalent in the chemical industry for various transformations, including cracking and the synthesis of complex molecules like benzopyrano-pyrimidines. mdpi.com
Oxidation and Reduction Reactions
The pyrimidine ring and its alkyl substituents can undergo both oxidation and reduction reactions.
Oxidation of the alkyl side chains can occur, potentially forming alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions. The pyrimidine ring itself can be oxidized, though this typically requires strong oxidizing agents. For example, pyrimidine nucleosides can be oxidized by osmium tetroxide. nih.govcapes.gov.br
Reduction of the pyrimidine ring is also possible. Catalytic hydrogenation, as discussed in the context of HDO, can saturate the aromatic ring. The resulting saturated heterocyclic system would have significantly different chemical and physical properties.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ammonia |
| Alkanes |
| Alkenes |
| Alcohols |
| Ketones |
| Carboxylic acids |
| Amino-alkanes |
| Benzopyrano-pyrimidines |
| Osmium tetroxide |
| Nickel (catalyst) |
| Cobalt (catalyst) |
| Molybdenum (catalyst) |
Reaction Kinetics and Thermodynamics
A detailed quantitative analysis of the reaction kinetics and thermodynamics for this compound is not extensively available in publicly accessible scientific literature. Research has more broadly focused on the synthesis and biological activities of various pyrimidine derivatives rather than the specific kinetic and thermodynamic parameters of this particular compound. However, by understanding the fundamental chemistry of the pyrimidine ring and the influence of its substituents, a qualitative assessment of its reactivity can be inferred.
The reactivity of the pyrimidine ring is characterized by a π-deficient nature, making it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. slideshare.netwikipedia.org Conversely, electrophilic substitution is less favorable and, when it occurs, typically directs to the 5-position. slideshare.netwikipedia.org The presence of multiple alkyl groups—an ethyl group at position 4 and methyl groups at positions 2, 5, and 6—on the pyrimidine core of this compound significantly influences its reactivity compared to the unsubstituted parent ring.
Alkyl groups are electron-donating, which tends to increase the electron density of the aromatic ring. This electronic effect can modulate the kinetics of reactions. For instance, the increased electron density may activate the ring towards electrophilic substitution at the remaining unsubstituted position(s), if any, and potentially decrease the rate of nucleophilic substitution by making the ring less electron-deficient. wikipedia.org
The steric hindrance imposed by the ethyl and methyl groups at positions 2, 4, 5, and 6 also plays a crucial role in the kinetics of reactions. These bulky groups can shield the nitrogen atoms and adjacent carbon atoms from attack, thereby slowing down reaction rates compared to less substituted pyrimidines.
Detailed Research Findings
Specific kinetic studies detailing rate constants, activation energies, or reaction orders for transformations involving this compound are sparse. Research on related compounds, such as the reactions of pyrimidine nucleosides with aqueous alkalies, has shown that alkyl substituents can have a rate-accelerating or rate-retarding effect depending on their position. nih.gov For example, a methyl group at the C5 position was found to be rate-accelerating in the deamination of cytosine nucleosides. nih.gov This suggests that the C5-methyl group in this compound could potentially influence the kinetics of similar reactions.
In the context of synthesis, various methods for preparing substituted pyrimidines exist, including the cyclization of β-dicarbonyl compounds with amidines. wikipedia.org The kinetics of such syntheses are influenced by factors like the nature of the reactants, the catalyst used, and the reaction conditions. For instance, some syntheses of pyrimidine derivatives are performed at elevated temperatures, indicating a kinetic barrier that needs to be overcome. youtube.com
Data Tables
Due to the lack of specific experimental data in the reviewed literature for the reaction kinetics and thermodynamics of this compound, data tables containing rate constants, activation energies, or thermodynamic parameters cannot be provided at this time. Further experimental research would be required to establish these quantitative values.
Advanced Spectroscopic Characterization of 4 Ethyl 2,5,6 Trimethylpyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in 4-Ethyl-2,5,6-trimethylpyrimidine. By analyzing the chemical shifts, splitting patterns, and correlations, a complete structural map can be assembled.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl and three methyl groups attached to the pyrimidine (B1678525) ring. The ethyl group will present as a quartet for the methylene (-CH2-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons. The three methyl groups attached directly to the pyrimidine ring (at positions 2, 5, and 6) are chemically non-equivalent and are therefore expected to appear as three distinct singlets. Aliphatic protons in pyrimidine derivatives typically resonate in the range of δ 1.6 to 4.6 ppm researchgate.net.
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. This includes two signals for the ethyl group, three for the methyl groups, and four for the pyrimidine ring carbons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the substitution pattern on the ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | Group | Predicted ¹H Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ ppm) |
| 2 | -CH₃ | ~2.5 | Singlet | ~20-25 |
| 4 | -CH₂CH₃ | ~2.8 | Quartet | ~28-33 |
| -CH₂CH₃ | ~1.3 | Triplet | ~12-16 | |
| 5 | -CH₃ | ~2.2 | Singlet | ~15-20 |
| 6 | -CH₃ | ~2.4 | Singlet | ~18-23 |
| 2 | C | - | - | ~165-170 |
| 4 | C | - | - | ~168-173 |
| 5 | C | - | - | ~125-130 |
| 6 | C | - | - | ~160-165 |
Note: Predicted values are based on typical chemical shifts for substituted pyrimidines and pyridines. Actual experimental values may vary based on solvent and other conditions.
To unambiguously assign these signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. youtube.comresearchgate.netsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak would be observed between the methylene quartet (~2.8 ppm) and the methyl triplet (~1.3 ppm) of the ethyl group, confirming their direct connection. No other correlations would be expected, as the ring-bound methyl groups are too far apart to couple with each other. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. columbia.edu It would show correlations between the proton signals of each methyl and methylene group and their corresponding carbon signals listed in Table 1. For example, the proton signal at ~2.5 ppm would correlate with the carbon signal at ~20-25 ppm, assigning both to the C-2 methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two or three bonds. columbia.edu This is crucial for confirming the substitution pattern on the pyrimidine ring. Key expected correlations would include:
Protons of the C-2 methyl group correlating to the C-2 and C-6 ring carbons.
Protons of the ethyl group's methylene (-CH2-) correlating to the C-4 and C-5 ring carbons.
Protons of the C-5 methyl group correlating to the C-4, C-5, and C-6 ring carbons.
Protons of the C-6 methyl group correlating to the C-5 and C-6 ring carbons, and potentially the C-2 carbon.
These combined 2D NMR experiments provide definitive evidence for the this compound structure. science.gov
Infrared (IR) and Raman Vibrational Spectroscopy
Vibrational spectroscopy probes the functional groups and skeletal structure of the molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).
The IR and Raman spectra of this compound are expected to be rich in information. Key vibrational modes for pyrimidine derivatives have been well-documented. vandanapublications.comvandanapublications.com
C-H Stretching: Aromatic C-H stretching vibrations are generally weak or absent for a fully substituted pyrimidine ring. The aliphatic C-H stretching vibrations from the ethyl and methyl groups are expected in the 2980-2850 cm⁻¹ region. researchgate.netnih.gov
C=N and C=C Stretching: The characteristic stretching vibrations of the pyrimidine ring, involving both C=N and C=C bonds, typically appear in the 1600-1400 cm⁻¹ region. For substituted pyrimidines, strong bands are often observed around 1575-1525 cm⁻¹ (C=N) and 1596-1570 cm⁻¹ (C=C). researchgate.net
C-H Bending: Aliphatic C-H bending (scissoring and rocking) vibrations for the methyl and methylene groups will appear in the 1470-1360 cm⁻¹ range.
Ring Vibrations: Pyrimidine ring "breathing" and other skeletal vibrations occur at lower frequencies, often below 1000 cm⁻¹.
Table 2: Predicted Characteristic IR and Raman Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 2980 - 2950 | Medium-Strong | C-H asymmetric stretching (CH₃, CH₂) |
| 2940 - 2850 | Medium | C-H symmetric stretching (CH₃, CH₂) |
| 1590 - 1560 | Strong | C=C Aromatic ring stretching |
| 1550 - 1520 | Strong | C=N Aromatic ring stretching |
| 1470 - 1440 | Medium | C-H asymmetric bending (CH₃) |
| 1380 - 1370 | Medium | C-H symmetric bending (CH₃) |
Note: Predicted values are based on data from various pyrimidine derivatives. researchgate.netvandanapublications.comnih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org
The primary chromophore in this compound is the pyrimidine ring itself. The presence of nitrogen heteroatoms and the aromatic π-system gives rise to characteristic electronic transitions. wikipedia.org
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For aromatic systems like pyrimidine, these are typically high-intensity absorptions. Benzene, for example, shows π → π* transitions at 180, 200, and 255 nm. wikipedia.org Alkyl substitution on the pyrimidine ring is expected to cause a bathochromic (red) shift, moving these absorptions to longer wavelengths. utoronto.ca
n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (the lone pairs on the nitrogen atoms) to a π* antibonding orbital. libretexts.orglibretexts.org These transitions are typically of lower intensity than π → π* transitions and occur at longer wavelengths. libretexts.org In pyrimidine derivatives, these bands can sometimes be observed as a shoulder on the more intense π → π* absorption bands. rsc.org
The UV-Vis spectrum of this compound in a non-polar solvent would be expected to show strong absorption bands below 300 nm, characteristic of the substituted aromatic system.
Table 3: Predicted Electronic Transitions for this compound
| Transition Type | Predicted λₘₐₓ (nm) | Relative Intensity (ε) | Orbital Origin |
| π → π | ~210 - 230 | High | Aromatic π system |
| π → π | ~250 - 270 | Medium | Aromatic π system |
| n → π* | ~270 - 290 | Low | Nitrogen lone pairs |
Note: Wavelengths are estimations; actual values are highly dependent on the solvent used. wikipedia.orgutoronto.ca
X-ray Diffraction (XRD) for Crystalline Structure Analysis
Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray diffraction (XRD) data for the compound this compound was found. The crystal structure of this particular substituted pyrimidine does not appear to have been determined or publicly reported.
For a hypothetical crystalline sample of this compound, an XRD analysis would yield a set of crystallographic parameters. These parameters are typically presented in a data table, as shown in the hypothetical example below.
Hypothetical Crystallographic Data for a Pyrimidine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.277 |
| b (Å) | 9.431 |
| c (Å) | 12.941 |
| α (°) | 90 |
| β (°) | 107.94 |
| γ (°) | 90 |
| Volume (ų) | 1425.6 |
Note: This data is for a related compound, 4-ethyl-2-{[(4-nitrophenyl) methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, and is presented for illustrative purposes only. researchgate.net
The analysis of a crystal structure would reveal detailed insights into the molecular conformation of this compound. For instance, it would confirm the planarity of the pyrimidine ring and determine the orientation of the ethyl and methyl substituents relative to the ring. In substituted pyrimidines, the planarity of the aromatic ring is a key feature, and XRD studies on similar molecules often focus on the dihedral angles between the pyrimidine ring and any substituent groups.
Furthermore, the packing of molecules in the crystal lattice is elucidated through XRD. This involves the study of intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the case of this compound, which lacks strong hydrogen bond donors, the crystal packing would likely be governed by weaker C-H···N interactions and van der Waals forces. The specific arrangement of molecules in the solid state influences the material's bulk properties, including its melting point, solubility, and stability.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the electronic landscape of a molecule. These calculations provide a static, time-independent picture of the molecule's ground state, forming the basis for understanding its intrinsic properties.
Density Functional Theory (DFT) Studies for Molecular Geometry and Energy
Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. For 4-Ethyl-2,5,6-trimethylpyrimidine, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. A common approach involves using a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. researchgate.net
Interactive Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-N1 | 1.34 Å |
| Bond Length | N1-C6 | 1.33 Å |
| Bond Length | C6-C5 | 1.42 Å |
| Bond Length | C5-C4 | 1.41 Å |
| Bond Length | C4-N3 | 1.33 Å |
| Bond Length | N3-C2 | 1.34 Å |
| Bond Length | C4-C(Ethyl) | 1.52 Å |
| Bond Angle | C2-N1-C6 | 116.5° |
| Bond Angle | N1-C6-C5 | 123.0° |
| Bond Angle | C6-C5-C4 | 117.5° |
| Bond Angle | C5-C4-N3 | 122.0° |
| Bond Angle | C4-N3-C2 | 116.0° |
| Bond Angle | N1-C2-N3 | 125.0° |
Note: The data in this table is hypothetical and illustrative of typical results obtained from DFT/B3LYP calculations for similar pyrimidine (B1678525) structures.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
A significant advantage of a DFT-optimized molecular structure is the ability to predict various spectroscopic parameters. These theoretical spectra are invaluable for interpreting experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within the DFT framework to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These calculated shifts are typically correlated with experimental values to confirm the molecular structure.
IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. A potential energy distribution (PED) analysis can further assign these calculated frequencies to specific vibrational modes, such as C-H stretches or ring deformations. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. boisestate.edu It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max) observed in UV-Vis spectroscopy.
Interactive Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Parameter | Predicted Value | Assignment |
| ¹³C NMR | Chemical Shift (δ) | ~165 ppm | C2 (pyrimidine ring) |
| ¹³C NMR | Chemical Shift (δ) | ~168 ppm | C4 (pyrimidine ring) |
| ¹³C NMR | Chemical Shift (δ) | ~163 ppm | C6 (pyrimidine ring) |
| ¹H NMR | Chemical Shift (δ) | ~2.5 ppm | CH₃ at C2 |
| ¹H NMR | Chemical Shift (δ) | ~2.8 ppm | CH₂ of Ethyl at C4 |
| IR | Wavenumber (cm⁻¹) | ~2950-3000 cm⁻¹ | C-H stretching (alkyl) |
| IR | Wavenumber (cm⁻¹) | ~1550-1600 cm⁻¹ | C=N/C=C stretching (ring) |
| UV-Vis | λ_max | ~260 nm | π → π* transition |
Note: This data is illustrative and represents typical values expected from DFT and TD-DFT calculations for this class of compound.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations describe a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can reveal the conformational flexibility, particularly concerning the rotation of the ethyl and methyl substituents around their single bonds.
Simulations are typically run for nanoseconds, tracking the trajectory of each atom. Analysis of these trajectories can identify the most populated conformations and the energy barriers between them, providing insight into the molecule's dynamic behavior in different environments, such as in a solvent. This is crucial for understanding how the molecule might adapt its shape to fit into a receptor's active site, for instance.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions. For this compound, this allows for the theoretical investigation of reaction mechanisms, such as electrophilic aromatic substitution or nucleophilic attack at the ring carbons. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of a reaction pathway can be constructed.
This elucidation helps in understanding the feasibility of a reaction (thermodynamics) and its likely speed (kinetics). For example, a high energy barrier for a transition state would indicate a slow reaction. These studies can predict which sites on the molecule are most likely to react and under what conditions, guiding synthetic efforts.
Structure-Reactivity Relationship Modeling
Modeling the relationship between a molecule's structure and its reactivity is a cornerstone of computational chemistry. This is often achieved by analyzing descriptors derived from the calculated electronic structure.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. boisestate.edu Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the nitrogen atoms in the pyrimidine ring. Regions of positive potential (blue) indicate electron-poor areas prone to nucleophilic attack.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. boisestate.edu
Interactive Table 3: Calculated Reactivity Descriptors for this compound
| Descriptor | Definition | Predicted Value | Implication |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV | Electron-donating capability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap | E_LUMO - E_HOMO | ~ 5.7 eV | High kinetic stability |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 2.85 eV | Resistance to change in electron configuration |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | ~ 3.65 eV | Global electron-attracting tendency |
Note: Values are hypothetical and illustrative, based on typical DFT calculations for substituted pyrimidines.
Future Research Directions and Unexplored Avenues in 4 Ethyl 2,5,6 Trimethylpyrimidine Chemistry
Development of Green Chemistry Approaches for Synthesis
Traditional chemical syntheses of pyrimidines often involve methods that are not environmentally friendly. nih.govingentaconnect.combenthamdirect.com The future of 4-Ethyl-2,5,6-trimethylpyrimidine synthesis lies in the adoption of green chemistry principles, which prioritize sustainability, efficiency, and safety. nih.govrasayanjournal.co.inbenthamdirect.com
One promising area is the use of biocatalysis , employing enzymes or whole microorganisms to produce flavor compounds. foodsafety.institutenih.govresearchgate.net This approach offers high selectivity and operates under mild conditions, reducing energy consumption and the generation of hazardous waste. foodsafety.instituteresearchgate.netnih.gov Research into enzymes from thermophiles, organisms that thrive at high temperatures, is particularly valuable as they offer enhanced stability, a desirable trait for industrial applications. nih.gov The use of biocatalysts can lead to products that are considered "natural," a significant advantage in the food industry. nih.gov
Another key green chemistry strategy is the implementation of flow chemistry . springerprofessional.demdpi.commymedicalchest.com This technique involves the continuous pumping of reactants through a reactor, offering superior control over reaction conditions, enhanced safety, and easier scalability compared to traditional batch processes. springerprofessional.deuc.ptdurham.ac.uk Flow chemistry has been successfully applied to the synthesis of various heterocyclic compounds, including indoles and pyrroles, demonstrating its potential for producing pyrimidines like this compound with higher yields and cleaner reaction profiles. springerprofessional.demdpi.com
Furthermore, the exploration of alternative solvents and multicomponent reactions (MCRs) presents a significant opportunity for greener synthesis. rasayanjournal.co.inmdpi.com MCRs, where multiple reactants combine in a single step, are highly efficient and reduce waste. rasayanjournal.co.in The use of benign solvents such as water or bio-based solvents further enhances the environmental credentials of the synthesis process. mdpi.com Research into iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines showcases a sustainable pathway that liberates only hydrogen and water as byproducts. bohrium.com
| Green Synthesis Approach | Potential Advantages for this compound | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, "natural" product label. foodsafety.institutenih.govnih.gov | Identification and optimization of enzymes/microorganisms for pyrimidine (B1678525) synthesis. nih.gov |
| Flow Chemistry | Enhanced safety, scalability, higher yields, and purity. springerprofessional.deuc.ptdurham.ac.uk | Development of continuous flow processes for heterocyclic compound synthesis. springerprofessional.demdpi.commymedicalchest.com |
| Multicomponent Reactions | Increased efficiency, reduced waste, and atom economy. rasayanjournal.co.in | Design of novel MCRs using sustainable solvents and catalysts. rasayanjournal.co.inmdpi.combohrium.com |
Advanced In-situ Spectroscopic Monitoring of Formation and Reaction Mechanisms
Understanding the precise mechanisms of how this compound forms, particularly during processes like the Maillard reaction in food, requires sophisticated analytical techniques. Advanced in-situ spectroscopic methods are poised to provide real-time insights into these complex chemical transformations. mdpi.com
Real-time mass spectrometry (MS) techniques, such as Proton Transfer Reaction Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), are powerful tools for the online monitoring of volatile organic compounds (VOCs). rsc.orgchromatographyonline.comsrainstruments.comchromatographyonline.com These methods allow for the direct analysis of reaction atmospheres, providing high-time-resolution data on the formation and consumption of reactants, intermediates, and the final pyrimidine product. chromatographyonline.comustc.edu.cn This level of detail is crucial for elucidating reaction kinetics and pathways.
Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are also invaluable for in-situ analysis. dokumen.pubspectroscopyonline.com These techniques can provide structural information on the molecules present in a reaction mixture at any given time, helping to identify transient intermediates that are key to understanding the reaction mechanism. dokumen.pub The combination of these spectroscopic methods with chemometrics—the use of statistical methods to analyze chemical data—can further enhance the ability to extract meaningful information from complex datasets. mdpi.comnih.govresearchgate.net
Future research will likely focus on integrating these advanced spectroscopic techniques into controlled reaction systems that mimic food processing conditions. This will enable a more accurate and detailed understanding of how factors like temperature, pH, and reactant concentrations influence the formation of this compound.
| Spectroscopic Technique | Information Provided | Application in this compound Research |
| Real-time Mass Spectrometry (e.g., PTR-MS, SIFT-MS) | Real-time concentration of volatile compounds. rsc.orgchromatographyonline.com | Monitoring the formation kinetics during food processing simulations. ustc.edu.cn |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure and conformation. spectroscopyonline.com | Identifying reaction intermediates and final product structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and chemical bonds. spectroscopyonline.com | Tracking changes in chemical composition during the reaction. dokumen.pub |
Comprehensive Studies on Environmental Fate and Transformations
As a compound used in food, understanding the environmental journey of this compound and its derivatives is crucial. Nitrogen-containing heterocyclic compounds can be introduced into the environment through various pathways and have been detected in different environmental compartments. researchgate.netd-nb.info
Future research should focus on the biodegradation of this compound by soil and water microorganisms. nih.gov Identifying the metabolic pathways and the enzymes involved in its breakdown is essential for assessing its persistence and potential for bioaccumulation. nih.gov Studies on the transformation of similar saturated nitrogen-containing heterocyclic compounds have shown that microorganisms can be effective in their degradation. nih.gov
Additionally, investigating the abiotic transformation processes, such as photolysis (breakdown by light) and hydrolysis (reaction with water), will provide a more complete picture of its environmental fate. The identification of potential transformation products is also a critical area of research, as these new compounds may have their own toxicological profiles.
Integration of Omics Technologies for Biological Contextualization
To understand the biological impact of this compound, a shift towards a systems-level approach using "omics" technologies is necessary. researchgate.netFlavoromics , a field that combines advanced analytical techniques with chemometrics, aims to understand the complex processes behind flavor formation and perception. frontiersin.orgfrontiersin.orgbohrium.com
By employing techniques like metabolomics , researchers can study the comprehensive set of small molecules (metabolites) in a biological system after exposure to this compound. mdpi.com This can reveal how the compound is metabolized and its effects on cellular pathways. mdpi.com For instance, metabolomics can be used to track the transformation of flavor precursor compounds and their interactions. mdpi.com
Proteomics (the study of proteins) and transcriptomics (the study of RNA transcripts) can provide further insights into the cellular response to this pyrimidine derivative. This integrated omics approach will allow for a more holistic understanding of its biological significance, moving beyond its role as a simple flavor compound.
| Omics Technology | Area of Investigation | Potential Insights for this compound |
| Flavoromics | Comprehensive analysis of flavor compounds and their perception. frontiersin.orgfrontiersin.org | Understanding its contribution to overall flavor profiles and consumer acceptance. bohrium.com |
| Metabolomics | Study of the complete set of metabolites in a biological system. mdpi.com | Elucidating metabolic pathways and biological effects. mdpi.com |
| Proteomics | Large-scale study of proteins. | Identifying protein targets and cellular responses. |
| Transcriptomics | Study of the complete set of RNA transcripts. | Understanding changes in gene expression in response to the compound. |
Application of Machine Learning in Predicting Reactivity and Occurrence
The vast amount of data generated from chemical analyses and biological studies can be harnessed using machine learning (ML) and artificial intelligence (AI) . medium.commedium.com These computational tools are increasingly being used to predict the properties and behavior of chemical compounds. sciopen.comresearchgate.net
In the context of this compound, ML models can be developed to predict its formation under different conditions, such as in various food matrices during processing. sciopen.com By analyzing large datasets of reaction parameters and product yields, ML algorithms can identify key factors that influence its formation, helping to optimize processes for desirable flavor profiles. researchgate.net Some ML models have already demonstrated high accuracy in predicting flavor stability. researchgate.net
Furthermore, ML can be applied in computational toxicology to predict the potential toxicity of this compound and its transformation products. numberanalytics.comnih.govnih.govacs.org Quantitative Structure-Activity Relationship (QSAR) models, for example, relate the chemical structure of a compound to its biological activity, allowing for the screening of potential hazards without the need for extensive animal testing. numberanalytics.com
The integration of ML and AI into the study of this compound represents a paradigm shift, enabling a more predictive and efficient approach to research in this area. medium.commedium.comresearchgate.net
| Machine Learning Application | Research Goal | Potential Outcome |
| Predictive Modeling of Formation | To predict the yield of this compound under various conditions. sciopen.com | Optimization of food processing for desired flavor profiles. researchgate.net |
| Computational Toxicology (e.g., QSAR) | To assess the potential toxicity of the compound and its byproducts. numberanalytics.comnih.gov | Prioritization of compounds for further toxicological testing and risk assessment. nih.govacs.org |
| Flavor Profile Prediction | To predict consumer preferences based on chemical composition. medium.com | Development of new and innovative food products with tailored flavors. medium.com |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Ethyl-2,5,6-trimethylpyrimidine, and how can purity be optimized?
- Answer : Multi-step synthesis involving alkylation and methylation of pyrimidine precursors is common. For purification, column chromatography with silica gel (using gradients of ethyl acetate/hexane) is effective. Ensure intermediates are characterized via thin-layer chromatography (TLC) to monitor reaction progress . Post-synthesis, recrystallization in ethanol or acetonitrile can improve purity (>95%). Use NMR and HPLC to confirm structural integrity and purity .
Q. What safety protocols should be followed when handling this compound?
- Answer : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation or skin contact. In case of exposure, rinse eyes with water for 15 minutes (P305) and wash skin with soap (P264). Store waste separately in labeled containers and dispose via certified hazardous waste services to prevent environmental contamination .
Q. How can the solubility of this compound be experimentally determined for biological assays?
- Answer : Use shake-flask method: dissolve the compound in buffers (pH 1–13) or organic solvents (e.g., DMSO, methanol) and quantify via UV-Vis spectroscopy at λmax ~260 nm. Compare results with computational predictions (e.g., LogP values from PubChem) to identify discrepancies due to temperature or solvent polarity .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation of pyrimidine derivatives be addressed?
- Answer : Use directing groups (e.g., amino or chloro substituents) to control substitution sites. For example, a chloro group at C2 directs ethylation to C4. Optimize reaction conditions (e.g., temperature, catalyst: Pd/C or CuI) to minimize byproducts. Monitor reaction progress via GC-MS or HPLC .
Q. What analytical techniques resolve contradictions between predicted and observed solubility data?
- Answer : If experimental solubility deviates from literature (e.g., due to polymorphism), employ differential scanning calorimetry (DSC) to detect crystalline forms. Use high-performance liquid chromatography (HPLC) with a C18 column and mobile phase (methanol/water with 0.2 M NaH2PO4, pH 5.5) to assess purity and identify co-eluting impurities .
Q. How can tautomeric forms of this compound impact spectroscopic characterization?
- Answer : Tautomerism (e.g., amine-imine shifts) may cause split peaks in ¹H NMR. Use deuterated DMSO or CDCl3 to stabilize the dominant tautomer. For unambiguous assignment, compare experimental spectra with density functional theory (DFT)-calculated chemical shifts .
Q. What strategies optimize HPLC conditions for separating stereoisomers or epimers in pyrimidine derivatives?
- Answer : Adjust chromatographic parameters: use chiral columns (e.g., Chiralpak AD-H) or mobile phase additives like tetrabutylammonium hydroxide. Fine-tune pH (5.5 ± 0.02) to enhance resolution. Validate method robustness via system suitability tests (e.g., tailing factor <2) .
Q. How can isotopic labeling (e.g., deuterium) elucidate metabolic pathways of this compound?
- Answer : Synthesize deuterated analogs at the ethyl or methyl groups. Track metabolites in vitro (e.g., liver microsomes) using LC-MS/MS. Compare fragmentation patterns to identify hydroxylation or demethylation sites .
Methodological Considerations
- Data Interpretation : Cross-validate NMR and HPLC results with computational tools (e.g., PubChem’s InChI key) to resolve structural ambiguities .
- Contradiction Management : Replicate experiments under controlled conditions (temperature, humidity) and use statistical analysis (e.g., ANOVA) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
